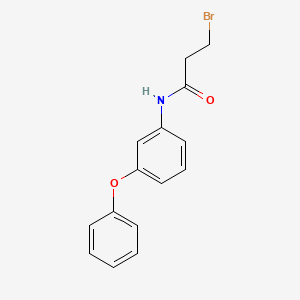
3-Bromo-N-(3-phenoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(3-phenoxyphenyl)propanamide is an organic compound with the molecular formula C15H14BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide chain and a phenoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-phenoxyphenyl)propanamide typically involves the following steps:
Amidation: The amidation reaction involves the coupling of a brominated propanamide with 3-phenoxyphenylamine. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(3-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(3-phenoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxyphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N-(3-phenylmethoxyphenyl)propanamide: Similar structure with a phenylmethoxy group instead of a phenoxy group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety.
3-Bromo-N-phenylpropanamide: Lacks the phenoxyphenyl group, making it less complex.
Uniqueness
3-Bromo-N-(3-phenoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a phenoxyphenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
620597-96-8 |
|---|---|
Molekularformel |
C15H14BrNO2 |
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
3-bromo-N-(3-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO2/c16-10-9-15(18)17-12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
InChI-Schlüssel |
DQDVHQYQBNRHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
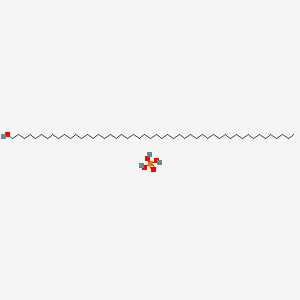

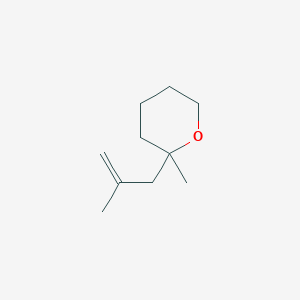
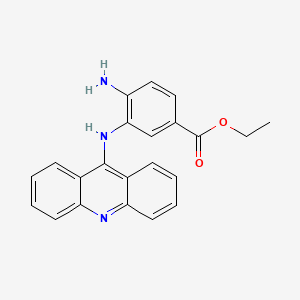

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
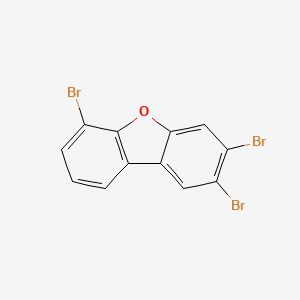
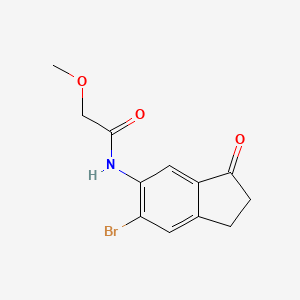


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
